

Application Notes and Protocols: Priming Human Cardiac Stem Cells with MHY-1685

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Compound of Interest

| | |
|----------------|------------|
| Compound Name: | MHY-1685 |
| CAS No.: | 27406-31-1 |
| Cat. No.: | B2859007 |

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These application notes provide a detailed protocol for the priming of human cardiac stem cells (hCSCs) with **MHY-1685**, a novel mammalian target of rapamycin (mTOR) inhibitor. This process has been shown to rejuvenate senescent hCSCs, enhancing their therapeutic potential for cardiac repair by modulating autophagy.[1][2] The following protocols are intended for researchers, scientists, and drug development professionals working in the field of cardiac regeneration.

Data Summary

The following tables summarize the quantitative data from key experiments demonstrating the effects of **MHY-1685** priming on hCSCs.

Table 1: In Vitro Effects of **MHY-1685** on Human Cardiac Stem Cells

| Parameter | Control (Senescent hCSCs) | MHY-1685 Primed hCSCs | Fold Change |
|---|---------------------------|-----------------------|-------------|
| Cell Viability (%) | 100 | 125 | 1.25 |
| Proliferation (EdU+ cells, %) | 15 | 35 | 2.33 |
| Senescence-Associated β -galactosidase (% positive cells) | 80 | 20 | 0.25 |
| Tube Formation (Total tube length, arbitrary units) | 8000 | 18000 | 2.25 |

Table 2: In Vivo Effects of **MHY-1685**-Primed hCSC Transplantation in a Myocardial Infarction Model

| Parameter | Saline Control | Senescent hCSCs | MHY-1685 Primed hCSCs |
|--|----------------|-----------------|-----------------------|
| Ejection Fraction (%) | 35 | 40 | 55 |
| Fractional Shortening (%) | 18 | 22 | 30 |
| Fibrosis (% of LV area) | 30 | 25 | 15 |
| Capillary Density (capillaries/mm ²) | 1500 | 2000 | 3000 |

Experimental Protocols

Culture of Human Cardiac Stem Cells

- Cell Source: Human cardiac stem cells can be isolated from cardiac tissue biopsies.

- Culture Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, and 0.1 mM 2-mercaptoethanol.
- Culture Conditions: Cells are to be cultured at 37°C in a humidified atmosphere of 5% CO₂.
- Subculture: When cells reach 80-90% confluency, they should be passaged using TrypLE Express. For inducing senescence, hCSCs can be serially passaged.

MHY-1685 Priming Protocol

- Preparation of **MHY-1685**: Prepare a stock solution of **MHY-1685** in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1%.
- Priming: For long-term priming, supplement the standard hCSC culture medium with 10 µM of **MHY-1685**.
- Duration: Culture the hCSCs in the **MHY-1685** supplemented medium for a period of 7 days. The medium should be replaced every 2-3 days with fresh **MHY-1685**-containing medium.
- Control Group: A control group of senescent hCSCs should be cultured under the same conditions but with the vehicle (DMSO) alone.

Cell Viability Assay

- Method: Cell viability can be assessed using a Cell Counting Kit-8 (CCK-8) assay.
- Procedure:
 - Seed hCSCs in a 96-well plate at a density of 5 x 10³ cells/well.
 - After the priming period, add 10 µL of CCK-8 solution to each well.
 - Incubate the plate for 2 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.

Proliferation Assay

- Method: Cell proliferation can be measured using an EdU (5-ethynyl-2'-deoxyuridine) incorporation assay.
- Procedure:
 - After priming, incubate the hCSCs with 10 μ M EdU for 24 hours.
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize the cells with 0.5% Triton X-100.
 - Detect EdU incorporation using a fluorescent azide-alkyne cycloaddition reaction according to the manufacturer's protocol.
 - Counterstain nuclei with DAPI.
 - Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.

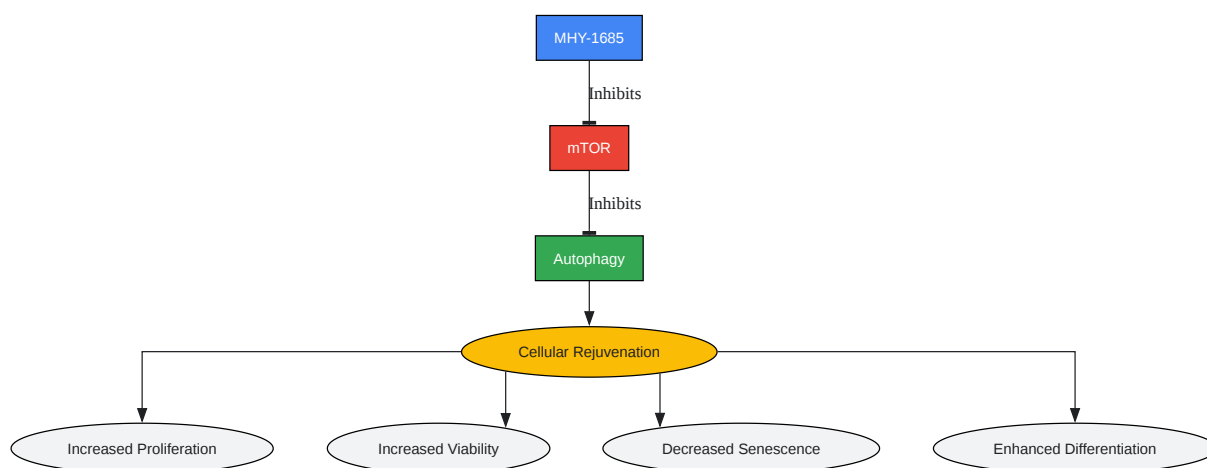
Senescence Assay

- Method: Cellular senescence can be determined by staining for senescence-associated β -galactosidase (SA- β -gal) activity.
- Procedure:
 - Fix the hCSCs with 2% formaldehyde and 0.2% glutaraldehyde.
 - Wash the cells with phosphate-buffered saline (PBS).
 - Incubate the cells overnight at 37°C with the SA- β -gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer, pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂).
 - Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.

In Vitro Tube Formation Assay

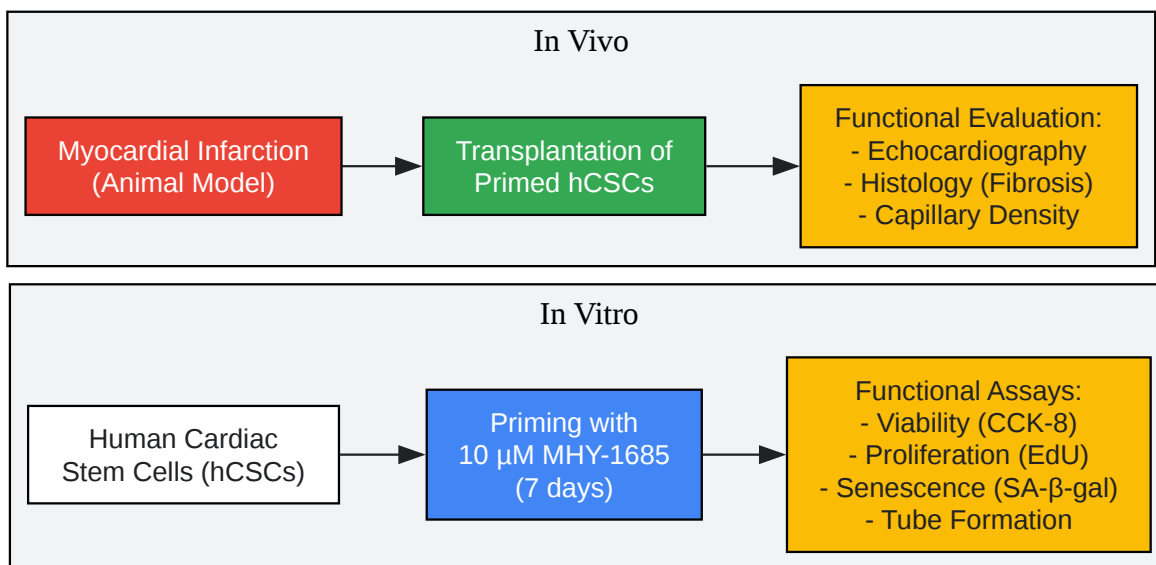
- Method: To assess the angiogenic potential of hCSCs, a tube formation assay on Matrigel can be performed.
- Procedure:
 - Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
 - Seed the primed hCSCs onto the Matrigel at a density of 2×10^4 cells/well.
 - Incubate for 6-8 hours at 37°C.
 - Capture images of the tube-like structures using a microscope.
 - Quantify the total tube length using image analysis software.

Signaling Pathways and Experimental Workflows



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Caption: **MHY-1685** inhibits mTOR, leading to the activation of autophagy and subsequent cellular rejuvenation of hCSCs.



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Caption: Experimental workflow for **MHY-1685** priming of hCSCs and subsequent in vitro and in vivo evaluation.

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References

- 1. Human cardiac stem cells rejuvenated by modulating autophagy with MHY-1685 enhance the therapeutic potential for cardiac repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

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